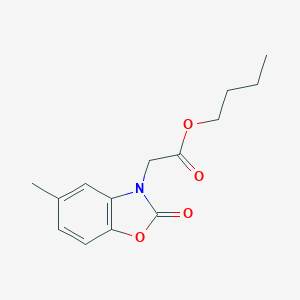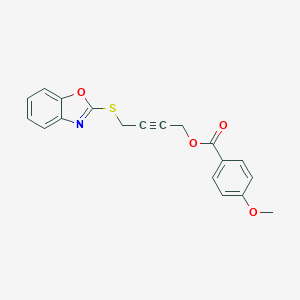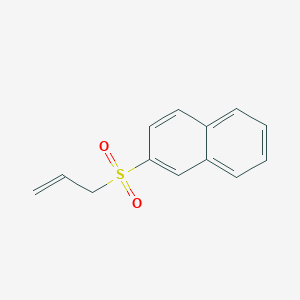
BUTYL 2-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETATE typically involves the condensation of 5-methyl-2-aminophenol with an appropriate acylating agent, followed by esterification. The reaction conditions may include:
Condensation Reaction: 5-methyl-2-aminophenol reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The resulting intermediate is then esterified with butanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactions, use of automated reactors, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of BUTYL 2-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Butyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Butyl (5-methyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Uniqueness
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to the presence of the 5-methyl group, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s steric and electronic properties, making it distinct from other benzoxazole derivatives.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
butyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO4/c1-3-4-7-18-13(16)9-15-11-8-10(2)5-6-12(11)19-14(15)17/h5-6,8H,3-4,7,9H2,1-2H3 |
Clé InChI |
IRHGBUIZKJMYES-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
SMILES canonique |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B285675.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)

![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)
![4-[5-[4-(Methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B285707.png)
![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B285708.png)
